molecular formula C12H7Cl2N3O B1405406 2-(2,6-Dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one CAS No. 1624261-22-8

2-(2,6-Dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one

Cat. No. B1405406
CAS RN: 1624261-22-8
M. Wt: 280.11 g/mol
InChI Key: RFXJFBHXKPUXHG-UHFFFAOYSA-N
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Description

The compound “2-(2,6-Dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one” is a complex organic molecule. It contains a pyrazolo[4,3-c]pyridin-3-one ring which is a bicyclic structure with a pyrazole ring fused to a pyridine ring. The 2-position of this bicyclic structure is substituted with a 2,6-dichlorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused ring system of the pyrazolo[4,3-c]pyridin-3-one and the attached 2,6-dichlorophenyl group. The dichlorophenyl group is likely to influence the electronic properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the dichlorophenyl group and the nitrogen atoms in the ring system could influence its solubility, melting point, and boiling point .

Scientific Research Applications

Structural and Chemical Properties

  • Chemical Structure Analysis: The study of pyrazolo[3,4-b]pyridines, which are structurally related to 2-(2,6-Dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one, has revealed insights into their chemical structure and tautomerism. These compounds exhibit interesting hydrogen bonding and molecular conformations due to their unique chemical structures (Quiroga et al., 1999).

Optical and Electronic Properties

  • Optical and Junction Characteristics: Research on pyrazolo pyridine derivatives has highlighted their potential in electronic applications, demonstrating specific optical functions and energy gaps. These properties are crucial in the development of electronic devices such as photosensors and diodes (Zedan, El-Taweel, & El-Menyawy, 2020).

Biomedical Applications

  • Antiproliferative Activity: A significant area of research has been the exploration of the antiproliferative effects of pyrazolo[4,3-c]pyridines on various cancer cell lines. These compounds have been found to exhibit promising activity, influencing cell death and holding potential for cancer treatment (Razmienė et al., 2021).
  • Comprehensive Review of Biomedical Applications: A detailed review of pyrazolo[3,4-b]pyridines, including this compound, covers a broad spectrum of biomedical applications. This encompasses their synthesis and potential use in drug discovery, particularly in targeting kinase enzymes in cancer therapy (Donaire-Arias et al., 2022).

Crystallography and Molecular Interactions

  • Crystal Structure Analysis: Studies focusing on the crystal structures of pyrazolo pyridine derivatives provide insights into their molecular interactions and stability. These findings are essential for understanding the compound's behavior in different environments, which can be critical for pharmaceutical and material science applications (Portilla et al., 2011).

Synthesis and Reactivity

  • Kinase-Focused Library Development: The development of a library of compounds based on pyrazolo[4,3-c]pyridin-4(5H)-ones, including this compound, for screening against cancer drug targets demonstrates the versatility and potential of these compounds in drug discovery (Smyth et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s designed as a pharmaceutical, the mechanism of action would depend on the biological target of the drug .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and intended use. As with all chemicals, appropriate safety measures should be taken when handling this compound .

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields such as pharmaceuticals or materials science, depending on its properties .

properties

IUPAC Name

2-(2,6-dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2N3O/c13-8-2-1-3-9(14)11(8)17-12(18)7-6-15-5-4-10(7)16-17/h1-6,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXJFBHXKPUXHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N2C(=O)C3=C(N2)C=CN=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301159526
Record name 3H-Pyrazolo[4,3-c]pyridin-3-one, 2-(2,6-dichlorophenyl)-1,2-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301159526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1624261-22-8
Record name 3H-Pyrazolo[4,3-c]pyridin-3-one, 2-(2,6-dichlorophenyl)-1,2-dihydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1624261-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Pyrazolo[4,3-c]pyridin-3-one, 2-(2,6-dichlorophenyl)-1,2-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301159526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,6-Dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
2-(2,6-Dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one
Reactant of Route 3
2-(2,6-Dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one
Reactant of Route 4
Reactant of Route 4
2-(2,6-Dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one
Reactant of Route 5
2-(2,6-Dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one
Reactant of Route 6
2-(2,6-Dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one

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